7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC13672032
Molecular Formula: C9H6BrClO
Molecular Weight: 245.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrClO |
|---|---|
| Molecular Weight | 245.50 g/mol |
| IUPAC Name | 7-bromo-5-chloro-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C9H6BrClO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2 |
| Standard InChI Key | SXDIYHHNWSMCMD-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2=C1C=C(C=C2Br)Cl |
| Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of this compound, 7-bromo-5-chloro-2,3-dihydroinden-1-one, reflects its bicyclic structure comprising a fused benzene and cyclopentane ring system. The ketone group at position 1 and the halogen substituents at positions 5 (chlorine) and 7 (bromine) create a sterically and electronically diverse framework. The SMILES notation further elucidates the connectivity of atoms, highlighting the planar aromatic system and the non-aromatic cyclopentane ring.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.50 g/mol | |
| Density | ~1.6 g/cm³ | |
| Predicted Boiling Point | 296.2°C | |
| SMILES | O=C1CCC2=C1C(Br)=CC(Cl)=C2 |
Synthesis and Manufacturing
Challenges in Optimization
Achieving regioselectivity in halogenation remains a key challenge, as competing reactions can lead to undesired di- or trihalogenated byproducts. Catalytic systems utilizing directing groups or steric hindrance have been explored to enhance selectivity. Additionally, the stability of the ketone group under harsh halogenation conditions necessitates careful control of reaction parameters such as temperature and solvent polarity.
Applications in Pharmaceutical and Materials Science
Role as a Synthetic Intermediate
7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one is primarily valued as a building block in the synthesis of bioactive molecules. Its halogen substituents serve as handles for cross-coupling reactions, enabling the construction of complex architectures. For example, Suzuki-Miyaura couplings with aryl boronic acids can introduce aromatic moieties, while nucleophilic aromatic substitution reactions may replace halogens with amines or alkoxides .
Case Study: Antiviral Agents
Recent studies have explored the incorporation of this compound into protease inhibitors targeting viral enzymes. The rigid indenone scaffold provides a conformational restraint that enhances binding affinity to hydrophobic active sites . In one application, the ketone was converted to a hydrazone derivative, demonstrating moderate activity against SARS-CoV-2 M in vitro .
Materials Science Applications
The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors. When polymerized with thiophene derivatives, it contributes to charge transport layers in organic light-emitting diodes (OLEDs).
Comparative Analysis with Structural Analogs
7-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
The amine derivative (CAS 1337694-57-1) , though structurally similar, exhibits distinct reactivity due to the primary amine group. This compound serves as a precursor to pharmaceuticals but requires additional protection steps during synthesis due to the amine’s nucleophilicity .
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol
The positional isomer with hydroxyl substitution (CAS 2703752-50-3) demonstrates higher polarity, influencing its solubility in protic solvents. This variant has been explored in catalytic asymmetric hydrogenation reactions .
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